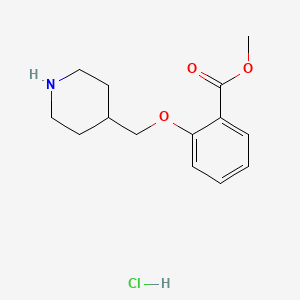
4-(Pyridin-4-yl)pyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Pyridin-4-yl)pyrimidin-2-ol” is a chemical compound with the CAS Number: 208936-44-1. Its molecular formula is C9H7N3O and it has a molecular weight of 173.17 .
Synthesis Analysis
The synthesis of pyrimidin-2-ol derivatives involves cyclizing 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea in the presence of NaOH as base . The 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one is prepared by condensing 2-acetylpyridine with substituted benzaldehyde in the presence of 20% NaOH as base .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-4-yl)pyrimidin-2-ol” is characterized by the presence of a pyrimidine ring attached to a pyridine ring . The InChI code for this compound is 1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H, (H,11,12,13) .Chemical Reactions Analysis
The reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
The compound “4-(Pyridin-4-yl)pyrimidin-2-ol” has a molecular weight of 173.17 and is stored at room temperature .Applications De Recherche Scientifique
Antiviral Therapeutics
Compounds containing five-membered heteroaryl amines, which are structurally related to “4-(Pyridin-4-yl)pyrimidin-2-ol”, have shown promising antiviral activity. They have been compared to the commercial antiviral drug Ribavirin, suggesting potential as lead molecules for antiviral therapeutics .
Anti-Cancer Agents
Derivatives of pyrimidin-2-ol have been evaluated as potent modulators of Nur77, a protein implicated in cancer development. The design and synthesis of these compounds aim to target Nur77 for anti-cancer treatments .
Protein Kinase Inhibition
Heteroaromatic compounds with a pyrimidin-2-ol moiety have been identified as inhibitors of protein kinases, which play a crucial role in cell signaling and are targets for cancer therapy. The ongoing studies focus on designing new compounds with potential inhibitory potencies against specific kinases .
Molecular Docking Studies
A series of compounds featuring the pyrimidin-2-ol structure have been designed and synthesized for biological and molecular docking studies. These studies help in understanding the interaction between the compound and target proteins, aiding in drug design .
Antiproliferative Activity
Some derivatives have shown significant antiproliferative activity, indicating their potential use in inhibiting the growth of cancer cells. The most potent compounds in this category can induce apoptosis and affect cellular structures like microtubules .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-pyridin-4-yl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJIACQDLVAJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629493 |
Source


|
| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)pyrimidin-2-ol | |
CAS RN |
208936-44-1 |
Source


|
| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

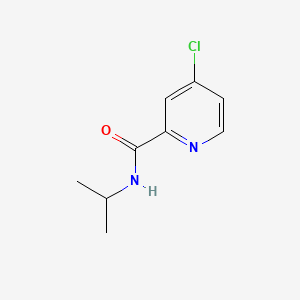
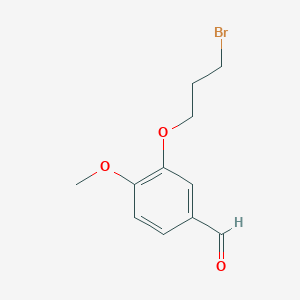



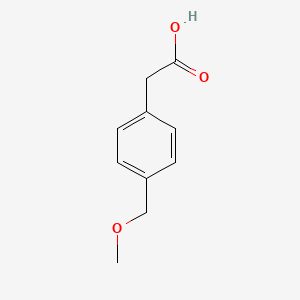


![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)


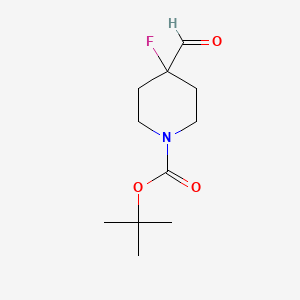
![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)
